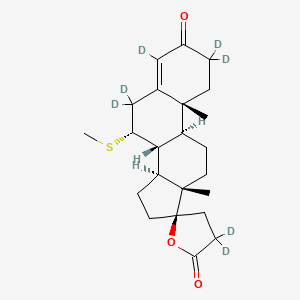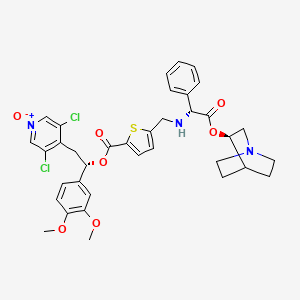
Pde4-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde4-IN-4 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which is a critical second messenger involved in various cellular processes. By inhibiting phosphodiesterase 4, this compound increases cAMP levels, leading to a range of biological effects, particularly in the context of inflammation and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde4-IN-4 typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pde4-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Pde4-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of phosphodiesterase 4 in various chemical processes and reactions.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cAMP.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, respiratory disorders, and neurological conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting phosphodiesterase 4
Mechanism of Action
Pde4-IN-4 exerts its effects by inhibiting the activity of phosphodiesterase 4, an enzyme responsible for the hydrolysis of cAMP. By inhibiting this enzyme, this compound increases intracellular cAMP levels, leading to the activation of protein kinase A and subsequent regulation of various genes and proteins involved in inflammation, immune response, and other cellular processes .
Comparison with Similar Compounds
Pde4-IN-4 is compared with other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole. While all these compounds share the common mechanism of inhibiting phosphodiesterase 4, this compound may exhibit unique properties in terms of selectivity, potency, and therapeutic applications. For example, roflumilast is primarily used for chronic obstructive pulmonary disease, while apremilast is used for psoriatic arthritis .
List of Similar Compounds
- Roflumilast
- Apremilast
- Crisaborole
- Ibudilast
These compounds, along with this compound, represent a class of drugs with significant potential for treating a variety of inflammatory and immune-related conditions .
Properties
Molecular Formula |
C36H37Cl2N3O7S |
|---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
[(1S)-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-(3,4-dimethoxyphenyl)ethyl] 5-[[[(1R)-2-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-2-oxo-1-phenylethyl]amino]methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C36H37Cl2N3O7S/c1-45-29-10-8-24(16-31(29)46-2)30(17-26-27(37)19-41(44)20-28(26)38)47-35(42)33-11-9-25(49-33)18-39-34(23-6-4-3-5-7-23)36(43)48-32-21-40-14-12-22(32)13-15-40/h3-11,16,19-20,22,30,32,34,39H,12-15,17-18,21H2,1-2H3/t30-,32-,34+/m0/s1 |
InChI Key |
OAWZSUHVKPQVIU-LEEDBYTESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CN[C@H](C4=CC=CC=C4)C(=O)O[C@H]5CN6CCC5CC6)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)
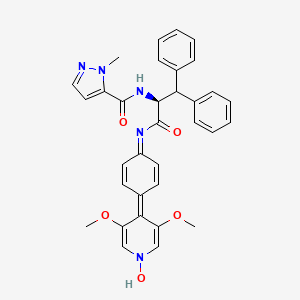
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
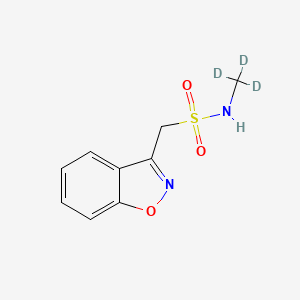
![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)
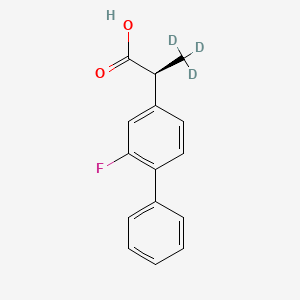
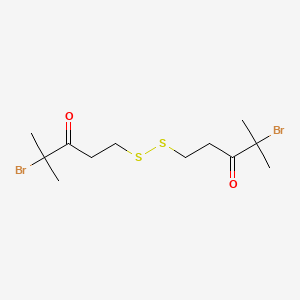

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
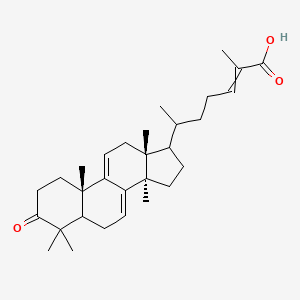
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)

